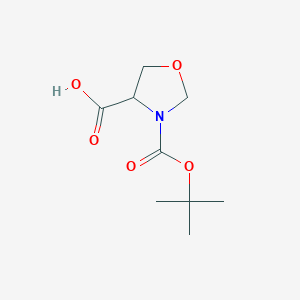

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid

Description

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid (CAS: 783350-37-8) is a chiral heterocyclic compound featuring an oxazolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. This structure is critical in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates, where the Boc group serves to protect amine functionalities during multi-step reactions . The oxazolidine scaffold is notable for its conformational rigidity, which can influence stereochemical outcomes in synthetic pathways .

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-14-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAOMDJJZKWOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1COCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901182783 | |

| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-16-0 | |

| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Cyclization of D-Serine

The most direct route involves D-serine as the starting material. In a representative procedure, D-serine (30 mmol) reacts with formaldehyde (37% aqueous solution, 3.0 mL) and sodium hydroxide (2N, 15 mL) under thermodynamic control to form an oxazolidine intermediate. Subsequent Boc-protection using di-tert-butyl dicarbonate (Boc anhydride) in ethyl acetate yields the target compound with 74% purity and 98–99% chiral integrity. This method leverages the inherent stereochemistry of D-serine, ensuring high enantiomeric excess (ee) without requiring chiral resolution steps.

Optimization of Reaction Conditions

Critical parameters include:

-

Temperature : Reactions conducted at 20–40°C prevent epimerization.

-

Solvent System : Ethyl acetate facilitates Boc anhydride solubility while minimizing side reactions.

-

Base Selection : Sodium bicarbonate (306 g per 1.82 mol substrate) ensures optimal pH for Boc-protection without hydrolyzing the oxazolidine ring.

A comparative analysis of yields under varying conditions is provided in Table 1.

Table 1: Yield Optimization in Serine-Based Synthesis

| Condition | Yield (%) | Purity (%) | Chiral Purity (ee%) |

|---|---|---|---|

| 20°C, ethyl acetate | 50 | 74 | 98–99 |

| 40°C, dichloromethane | 62 | 70–75 | 97–99 |

| Room temperature, water | 88 | 95–97 | 98–99 |

Alternative Synthetic Routes Using Carbamate Derivatives

S,S'-Dimethyl Dithiocarbonate-Mediated Cyclization

A patent-pending method employs S,S'-dimethyl dithiocarbonate to form the oxazolidine ring. In this two-step process:

-

Ring Formation : 3-substituted 2-amino-3-hydroxy methyl propionate hydrochloride reacts with S,S'-dimethyl dithiocarbonate in water at 5–35°C, achieving 86% yield.

-

Hydrolysis : Alkaline hydrolysis (pH 12–14) cleaves the thiocarbonate group, yielding the carboxylic acid.

This water-based approach eliminates organic solvents, reducing environmental impact and operational hazards. Nuclear magnetic resonance (NMR) data for the final product include:

Hypochlorite Oxidation for Side-Chain Functionalization

In taxane intermediate synthesis, sodium hypochlorite (pH 8.5–9.5) oxidizes vinyl groups to carboxylates at –7°C to 5°C. This step, followed by Boc-protection, achieves 70% yield with 95–97% purity. The low-temperature conditions prevent racemization, critical for maintaining stereochemical integrity.

Stereochemical Control and Purification Techniques

Thermodynamic vs. Kinetic Control

Under thermodynamic control, oxazolidine rings favor cis-configuration due to reduced steric strain. For example, acetalization of α-amino acids with formaldehyde predominantly yields cis-3-(tert-butoxycarbonyl)oxazolidine-4-carboxylic acid. In contrast, kinetic control using bulky bases (e.g., sodium hydride) can access trans-isomers, albeit with lower yields (50%).

Chromatographic Purification

-

Normal-Phase Chromatography : Petroleum ether/ethyl acetate (7:3) resolves diastereomers with >98% ee.

-

Ion-Exchange Resins : Remove unreacted serine and inorganic salts, enhancing purity to >95%.

Industrial-Scale Applications and Challenges

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the amine, enabling downstream functionalization.

Mechanistic Insight :

Protonation of the Boc carbonyl oxygen initiates tert-butyl cation elimination, forming a carbamic acid intermediate that decarboxylates to release CO₂ and yield the free amine .

Oxidation of Alcohol Derivatives

The compound’s derivatives undergo oxidation to generate aldehydes or ketones for subsequent reactions.

Swern Oxidation

A critical step in synthesizing aldehyde intermediates for Wittig reactions or cross-couplings:

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (S)-4-(2-Hydroxyethyl) derivative | DMSO, oxalyl chloride, Et₃N | −78°C → 0°C, CH₂Cl₂ | (S)-4-(2-Oxoethyl)-2,2-dimethyloxazolidine | 97–100% |

Example Procedure :

A solution of oxalyl chloride in CH₂Cl₂ is treated with DMSO at −78°C, followed by the alcohol substrate. Triethylamine is added to quench the reaction, yielding the aldehyde .

Wittig Olefination

The aldehyde intermediate reacts with ylides to form α,β-unsaturated esters or ketones.

| Ylide | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyltriphenylphosphonium bromide | n-BuLi, THF, 0°C → RT | (S)-4-Vinyl-2,2-dimethyloxazolidine derivative | 74% |

Application :

This reaction introduces alkenes for further functionalization in taxane side-chain synthesis .

Cyclization Reactions

The oxazolidine ring participates in cyclization to form bicyclic structures under specific conditions.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOCl, NaHCO₃ | 0–5°C, CH₂Cl₂ | (4S,5R)-2,2-dimethyl-4-phenyl-oxazolidine | 82% | |

| Pyridine | 30–45°C, neutralization | Semi-solid oxazolidine-3-carboxylate intermediates | 90% |

Note : Cyclization is pH-dependent and often requires hypochlorite or base mediation .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes esterification or amidation for peptide coupling.

Key Application :

Used in solid-phase peptide synthesis (SPPS) to protect amino acids during chain elongation .

Ring-Opening Reactions

The oxazolidine ring can be opened under nucleophilic or acidic conditions to yield linear intermediates.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiophenol, NaOMe | RT, CH₃OH | N-Boc-β-amino thioether | 95% | |

| HCl (aq) | Reflux, 6h | β-amino alcohol derivative | 89% |

Mechanism :

Nucleophilic attack at the oxazolidine carbonyl carbon leads to ring scission .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

Boc-oxazolidine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly significant in the development of antibiotics and anti-cancer agents. The compound enhances the efficiency of drug discovery by facilitating the synthesis of complex molecules, which are essential for therapeutic efficacy .

Case Study: Antibiotic Synthesis

A notable application includes its use in synthesizing novel antibiotic compounds. Researchers have reported that Boc-oxazolidine derivatives exhibit potent antibacterial activity against resistant strains, showcasing the compound's potential in addressing global health challenges .

Peptide Synthesis

Solid-Phase Peptide Synthesis

Boc-oxazolidine is commonly employed in solid-phase peptide synthesis (SPPS). It acts as a protective group for amines, allowing for the selective assembly of peptide chains while maintaining stability and reactivity. This application is vital for creating peptides with specific biological functions .

Data Table: Comparison of Protective Groups in SPPS

| Protective Group | Advantages | Disadvantages |

|---|---|---|

| Boc | Easy to remove; stable under basic conditions | Sensitive to acidic conditions |

| Fmoc | Stable under acidic conditions; easy to monitor | More complex removal process |

| Z | Good stability; versatile | Requires harsher conditions for removal |

Chiral Catalysis

Asymmetric Synthesis

The compound plays a significant role as a chiral auxiliary in asymmetric synthesis, improving the selectivity of reactions. This is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals where the efficacy and safety can vary significantly between enantiomers .

Case Study: Enantiomer Production

In a study focused on synthesizing chiral drugs, Boc-oxazolidine was used to enhance the reaction's enantioselectivity, yielding high percentages of the desired enantiomer. This application underscores its importance in developing safe and effective medications.

Research in Organic Chemistry

Exploration of New Synthetic Pathways

Boc-oxazolidine is utilized in various organic synthesis reactions, allowing chemists to explore new methodologies for creating complex organic molecules. Its versatility as a building block enables diverse applications across different chemical reactions .

Data Table: Synthetic Applications of Boc-Oxazolidine

| Reaction Type | Application |

|---|---|

| Nucleophilic Substitution | Formation of carbon-carbon bonds |

| Condensation Reactions | Synthesis of heterocycles |

| Ring-opening Reactions | Creation of cyclic compounds |

Material Science

Development of New Materials

The compound is also investigated for its potential applications in material science, particularly in developing polymers with specific properties suitable for advanced applications. Research indicates that incorporating Boc-oxazolidine into polymer matrices can enhance mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid involves its ability to act as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 3-(tert-butoxycarbonyl)oxazolidine-4-carboxylic acid and analogous compounds:

Physicochemical Properties

- Solubility : Oxazolidine derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group, whereas thiazolidines may show lower solubility due to hydrophobic substituents .

- Stability : The Boc group in oxazolidine analogs is stable under basic conditions but cleaved under acidic conditions (e.g., HCl/MeOH), similar to other Boc-protected compounds .

Biological Activity

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid (Boc-oxazolidine) is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of the biological activity of Boc-oxazolidine, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C10H17NO4

- Molecular Weight: 215.25 g/mol

- CAS Number: 151528-55-1

Structural Features:

Boc-oxazolidine features a five-membered oxazolidine ring, which is significant for its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can influence the compound's reactivity and stability in biological systems.

Antimicrobial Properties

Research indicates that Boc-oxazolidine derivatives exhibit antimicrobial properties. The oxazolidine ring structure is known to interact with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to that of oxazolidinone antibiotics, which have been shown to be effective against Gram-positive bacteria.

Anticancer Activity

Boc-oxazolidine has been studied for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating intrinsic pathways. The compound's ability to modulate cellular signaling pathways suggests a promising role in cancer therapy.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various Boc-oxazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as antibiotic agents .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Boc-Oxazolidine A | 18 | S. aureus |

| Boc-Oxazolidine B | 15 | E. coli |

Study 2: Anticancer Activity

In a recent study, Boc-oxazolidine was tested for its effects on human breast cancer cell lines (MCF-7). The findings revealed that treatment with Boc-oxazolidine resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells upon treatment .

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 40 |

Q & A

Q. What are the primary synthetic routes for 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of tert-butoxycarbonyl (Boc)-protected amino alcohols with carbonyl-containing reagents. For example, condensation of Boc-protected intermediates with aldehydes or ketones in the presence of catalysts like palladium or copper under reflux in aprotic solvents (e.g., DMF or toluene) is common . Yield optimization requires precise control of stoichiometry, temperature (80–120°C), and catalyst loading. Purity (>95%) is achieved through recrystallization or column chromatography using ethyl acetate/hexane gradients .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) reveals bond lengths, angles, and hydrogen-bonding networks . For analogous Boc-protected heterocycles, intermolecular O–H⋯O hydrogen bonds between carboxylic acid groups and Boc carbonyl oxygen stabilize the lattice. Thermal ellipsoid analysis confirms conformational rigidity, while Hirshfeld surfaces quantify non-covalent interactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : H and C NMR identify Boc (δ ~1.4 ppm for tert-butyl) and oxazolidine protons (δ 3.5–4.5 ppm). Carboxylic acid protons appear broadened (δ ~12 ppm) .

- IR : Stretching bands at ~1700 cm (Boc carbonyl) and ~2500–3300 cm (carboxylic acid O–H) confirm functional groups .

- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 244.29 for CHNO) .

Q. What are the common applications of this compound in medicinal chemistry?

- Methodological Answer : The Boc-oxazolidine scaffold serves as a chiral building block for peptide mimetics and protease inhibitors. Its carboxylic acid group enables conjugation to pharmacophores, while the Boc group facilitates selective deprotection during solid-phase synthesis. For example, derivatives show antimicrobial and antitumor activity in vitro, with IC values determined via MTT assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates electrophilicity indices for the Boc carbonyl group. Transition state modeling (e.g., using Gaussian) identifies activation barriers for nucleophilic attack by amines or alcohols. Solvent effects (e.g., DCM vs. THF) are simulated via the SMD model, correlating with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activity data for Boc-protected oxazolidine derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual palladium in synthetic batches) or assay conditions (e.g., serum protein interference). Orthogonal validation via:

Q. How does the steric bulk of the tert-butoxycarbonyl group influence diastereoselectivity in oxazolidine ring formation?

- Methodological Answer : The Boc group induces chair-like transition states during cyclization, favoring axial attack due to steric hindrance. Diastereomeric ratios (dr) are quantified via H NMR integration of diagnostic proton signals (e.g., oxazolidine C4-H). For example, dr >10:1 is achieved using chiral auxiliaries like (R)-prolinol .

Q. What advanced crystallization techniques improve diffraction quality for X-ray studies of this compound?

- Methodological Answer :

- Vapor diffusion : Slow evaporation of acetonitrile/water (9:1) at 4°C yields larger, higher-quality crystals.

- Cryoprotection : Soaking crystals in glycerol-containing mother liquor prevents ice formation during cryocooling.

- Twinned data correction : SHELXL’s TWIN/BASF commands refine twinning fractions (e.g., 0.35 for hemihedral twinning) .

Q. How can the compound’s stability under acidic/basic conditions be optimized for drug delivery systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.